![molecular formula C7H15ClN2 B1503367 3-(1-Azetidinyl)pyrrolidine hydrochloride CAS No. 1018443-00-9](/img/structure/B1503367.png)
3-(1-Azetidinyl)pyrrolidine hydrochloride
Overview
Description
Synthesis Analysis
Azetidines, which include 3-(1-Azetidinyl)pyrrolidine hydrochloride, can be prepared by the reduction of azetidinones (β-lactams) with lithium aluminium hydride. An even more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis
The InChI code for 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is 1S/C7H10N2O2.ClH/c10-6-1-5 (7 (11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2, (H,9,10,11);1H .Chemical Reactions Analysis
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications
Nicotinic Acetylcholine Receptor Affinity
2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines : Research has demonstrated that derivatives of 3-(1-Azetidinyl)pyrrolidine hydrochloride, specifically 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380), show high affinity for nicotinic acetylcholine receptors (nAChRs). A series of analogues of A-85380 were synthesized and evaluated, revealing that certain halogen-substituted analogues exhibit subnanomolar affinity for nAChRs, suggesting potential applications as pharmacological probes or for developing radiohalogenated tracers to study nAChRs (Koren et al., 1998).
Synthesis and Reactivity
An Expeditions Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones : A novel method was developed for synthesizing 3-pyrrole-substituted 2-azetidinones, showcasing the compound's versatility in organic synthesis. The procedure demonstrated that various substituents at N-1 and C-4 of the 2-azetidinone ring do not significantly affect the reaction yield or rate, indicating a broad applicability in chemical synthesis (Bandyopadhyay et al., 2012).
Ring Expansion of 2-(α-Hydroxyalkyl)azetidines : This study illustrates the transformation of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines. The reaction involves a stereospecific rearrangement, offering a synthetic route to functionalized pyrrolidines with controlled substitution patterns (Durrat et al., 2008).
Chemical Properties and Potential Applications
Trifluoromethyl Nitrogen Heterocycles : The paper discusses the significance of fluorinated aziridines, azetidines, and pyrrolidines in synthetic chemistry. These heterocycles serve as crucial building blocks for complex structures and are integral components in medicinal chemistry, hinting at the potential utility of 3-(1-Azetidinyl)pyrrolidine hydrochloride in this context (Meyer, 2016).
Azetidines, Azetines and Azetes Monocyclic
: This comprehensive review highlights the thermal stability and reactivity of azetidines, along with their applications in synthesizing various heterocycles like pyrrolidines and pyrroles. The paper emphasizes the transformation of azetidines into other valuable chemical entities, showcasing their utility in organic synthesis and potential applications in pharmaceuticals (Singh et al., 2008).
Safety and Hazards
Future Directions
Azetidines, including 3-(1-Azetidinyl)pyrrolidine hydrochloride, have seen remarkable advances in their chemistry and reactivity. They have been used as motifs in drug discovery, polymerization, and chiral templates . The future directions of research on this compound will likely continue to focus on these areas, as well as exploring new potential applications.
properties
IUPAC Name |
3-(azetidin-1-yl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.ClH/c1-4-9(5-1)7-2-3-8-6-7;/h7-8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBWIEXLSVIDDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696868 | |
Record name | 3-(Azetidin-1-yl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-1-YL)pyrrolidine hydrochloride | |
CAS RN |
1018443-00-9 | |
Record name | 3-(Azetidin-1-yl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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